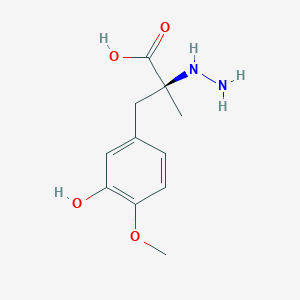

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid

Description

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is a chiral organic compound characterized by a propanoic acid backbone substituted with a hydrazino group, a methyl group, and a 3-hydroxy-4-methoxyphenyl aromatic ring. Its molecular formula is C₁₂H₁₆N₂O₅, and it has a CAS registry number 1361017-74-4 . It is classified as a controlled product intended strictly for laboratory use, emphasizing its specialized applications in chemical research .

Key structural features:

- Hydrazino group (-NH-NH₂): A strong nucleophile with applications in synthesizing heterocycles or metal complexes.

- 3-Hydroxy-4-methoxyphenyl group: Combines electron-donating (methoxy) and acidic (phenolic hydroxyl) substituents, influencing solubility and interactions with biological targets.

Properties

IUPAC Name |

(2S)-2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEMNEYYTAHRJU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361017-74-4 | |

| Record name | 4-O-Methyl carbidopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361017744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-METHYL CARBIDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMD84YC5BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

4-O-Methyl Carbidopa, also known as EMD84YC5BF, is primarily targeted towards the enzyme aromatic amino acid decarboxylase (DDC) . This enzyme plays a crucial role in the biosynthesis of neurotransmitters such as dopamine.

Mode of Action

4-O-Methyl Carbidopa acts as a potent inhibitor of DDC. It prevents the peripheral conversion of levodopa to dopamine, allowing a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect. This is significant as levodopa can cross the blood-brain barrier while dopamine cannot.

Biochemical Pathways

The inhibition of DDC by 4-O-Methyl Carbidopa affects the biosynthesis of dopamine, a key neurotransmitter involved in motor control and reward systems. This action can mitigate symptoms of conditions associated with dopamine deficiency, such as Parkinson’s disease. Additionally, 4-O-Methyl Carbidopa has been shown to inhibit T cell activation, suggesting a potential role in modulating immune responses.

Result of Action

The primary result of 4-O-Methyl Carbidopa’s action is the increased availability of levodopa in the brain, leading to enhanced dopamine synthesis. This can alleviate symptoms of Parkinson’s disease and other conditions associated with dopamine deficiency. Additionally, its ability to inhibit T cell activation suggests potential anti-inflammatory effects.

Biochemical Analysis

Biochemical Properties

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydroxycinnamate reductase, an enzyme that facilitates the conversion of hydroxycinnamic acids. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can improve hepatic lipid metabolism via the activation of GPR41 receptors. This activation leads to enhanced lipid catabolism and improved metabolic homeostasis.

Molecular Mechanism

At the molecular level, (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid exerts its effects through specific binding interactions with biomolecules. It has a high affinity for GPR41 receptors, which play a crucial role in lipid metabolism. The binding of this compound to GPR41 receptors stimulates lipid catabolism pathways, leading to improved hepatic steatosis and anti-obesity effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid change over time. The compound is rapidly metabolized and distributed within the body, with peak concentrations observed shortly after administration. Over time, it undergoes degradation, and its long-term effects on cellular function include sustained improvements in metabolic processes and lipid metabolism.

Dosage Effects in Animal Models

The effects of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid vary with different dosages in animal models. At lower doses, it has been shown to improve metabolic conditions without adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in metabolic homeostasis.

Metabolic Pathways

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is involved in several metabolic pathways. It interacts with enzymes such as hydroxycinnamate reductase, which converts hydroxycinnamic acids into their reduced forms. This interaction affects metabolic flux and metabolite levels, contributing to its overall metabolic effects.

Transport and Distribution

The transport and distribution of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid within cells and tissues are facilitated by specific transporters and binding proteins. It is rapidly absorbed and distributed to various organs, including the liver, kidneys, and heart. This widespread distribution is crucial for its biological activity.

Subcellular Localization

Subcellular localization of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is essential for its function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action.

Biological Activity

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and cytotoxic effects on cancer cells.

Chemical Structure and Properties

The compound features a hydrazino group attached to a branched propanoic acid backbone, with a phenolic moiety that contributes to its biological properties. Its structural characteristics are critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that (2S)-2-hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid exhibits significant antimicrobial properties.

Efficacy Against Bacteria

The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its potent activity:

- MIC against MRSA : Ranges from 1.95 to 7.81 µg/mL.

- Bactericidal activity : Minimum bactericidal concentration (MBC) values range from 3.91 to 62.5 µg/mL, demonstrating effective bactericidal action with an MBC/MIC ratio of 1–4, indicating a strong bactericidal effect.

Efficacy Against Fungi

The compound also displays antifungal activity:

- Inhibition percentages against fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum were reported at approximately 82% and 96%, respectively, at a concentration of 50 µg/mL.

| Pathogen | Inhibition (%) at 50 µg/mL |

|---|---|

| Botrytis cinerea | 82% |

| Sclerotinia sclerotiorum | 96% |

| Candida unicolor | 71% |

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the compound is effective against cancer cell lines, it does not exhibit high toxicity towards normal cells:

- Cytotoxicity against HeLa cells : Up to 50% at doses of 50 µM and 75 µM.

- General cytotoxicity : Most compounds tested showed low cytotoxic effects (15%-25%) on normal cell lines.

The biological activity of (2S)-2-hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is believed to involve several mechanisms:

- Inhibition of cell wall synthesis in bacteria.

- Disruption of fungal cell membranes , leading to increased permeability and cell death.

- Induction of apoptosis in cancer cells , potentially through the activation of caspases.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated various hydrazone derivatives, including (2S)-2-hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid, revealing that it had comparable or superior antimicrobial effects compared to established antibiotics .

- Cytotoxicity Assessment : In vitro studies indicated that the compound selectively inhibited the growth of cancer cells while maintaining high viability in normal cell lines, suggesting its potential as a therapeutic agent with minimal side effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Differences :

- Functional Groups: The hydrazino group in the target compound distinguishes it from amino or hydroxylated analogs like 3-Methyl-L-tyrosine and (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid . Hydrazino derivatives are more reactive in condensation reactions (e.g., forming hydrazones) compared to amines or alcohols.

- Aromatic Substitution: The 3-hydroxy-4-methoxy pattern in the target compound contrasts with simpler phenolic (e.g., 4-hydroxyphenyl in ) or methylated (e.g., 3-methyl in ) analogs.

- Stereochemistry: The (2S) configuration is critical for enantioselective interactions, as seen in chiral separations of analogs like the 3-hydroxy-2-phenylpropanoic acid racemate .

Hydrazino and Amino Acid Derivatives

Key Insights :

- Hydrazino vs. Thiol Groups: While both are nucleophilic, hydrazino groups (target compound) are less prone to oxidation than thiols (e.g., Captopril impurity C ), making them more stable in aerobic conditions.

- Protective Groups : The target compound lacks protective groups (e.g., carbamate in ), simplifying its use in direct reactions but limiting stability in acidic/basic environments.

Pharmacological and Toxicological Profiles

- Toxicity : The target compound’s toxicity remains unstudied, unlike Captopril impurities with documented safety thresholds .

Preparation Methods

Starting Materials and Key Intermediates

- Starting Material: The synthesis typically begins from L-α-methyldopa methyl ester or its protected derivatives, featuring a 3-hydroxy-4-methoxyphenyl moiety.

- Hydrazine Source: Hydrazine or hydrazine derivatives are used to introduce the hydrazino group at the α-position.

- Protecting Groups: Boron compounds (e.g., ortho-boronic acid derivatives) are employed to protect phenolic hydroxyl groups during key steps to prevent side reactions.

Reaction Sequence

Step 1: Formation of Boronic Acid Complex

- The phenolic hydroxyl groups of L-α-methyldopa methyl ester are protected by forming a boronic acid complex using ortho-boronic acid or derivatives such as sodium tetraborate.

- This complexation stabilizes the hydroxyl groups and facilitates subsequent reactions.

Step 2: Amination with 3,3-Pentamethylene Oxaziridine

- The protected methyl ester is reacted with 3,3-pentamethylene oxaziridine to introduce the hydrazino functionality.

- This reaction is preferably conducted in a homogeneous reaction medium such as toluene at temperatures between 100°C and 105°C.

- The reaction time is relatively short, typically 1–2 hours.

- A key intermediate, (+)-(L)-2-(N'-cyclohexylidene-hydrazino)-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropionic acid methyl ester, is formed and can be isolated in a highly pure crystalline form by filtration or centrifugation.

Step 3: Acidic Hydrolysis

- The intermediate undergoes acidic hydrolysis using 20% hydrogen chloride solution at 93–95°C for approximately 5 hours.

- This step removes protecting groups and converts the methyl ester into the free acid, yielding (2S)-2-hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid.

- After hydrolysis, the reaction mixture is evaporated, diluted with water, and made alkaline (using potassium hydroxide, sodium hydroxide, or ammonium hydroxide) to precipitate the product.

- The final compound crystallizes in a highly pure form and is isolated by filtration or centrifugation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Boronic acid complexation | Ortho-boronic acid derivatives | Ambient | ~1 hour | Protects phenolic OH groups |

| Amination | 3,3-Pentamethylene oxaziridine in toluene | 100–105 | 1–2 hours | Homogeneous phase; high purity product |

| Acidic hydrolysis | 20% HCl solution | 93–95 | 3–6 hours (5 h) | Converts ester to acid, removes protections |

| Alkalization and isolation | KOH/NaOH/NH4OH | Ambient | - | Precipitates pure crystalline acid |

Advantages of the Method

- High Yield and Purity: The process yields the target compound in high purity and good yield, suitable for industrial scale.

- Homogeneous Reaction Medium: Avoids complications of biphasic systems, improving reaction efficiency and ease of scale-up.

- Crystalline Intermediates: Key intermediates and final products crystallize out, simplifying purification.

- Short Reaction Times: The critical amination step completes within 1–2 hours, enhancing throughput.

Research Findings and Industrial Relevance

The described preparation method is derived from patent WO2007042848A2, which focuses on the industrial synthesis of carbidopa and structurally related compounds, including (2S)-2-hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid. The method’s scalability and purity make it suitable for pharmaceutical manufacturing, given the compound’s relevance in dopamine metabolism modulation.

Summary Table of Preparation Steps

| Preparation Stage | Description | Key Parameters | Outcome |

|---|---|---|---|

| Phenol Protection | Formation of boronic acid complex | Ortho-boronic acid, ambient temp | Protected phenolic hydroxyl groups |

| Hydrazino Group Introduction | Reaction with 3,3-pentamethylene oxaziridine in toluene | 100–105°C, 1–2 h | Hydrazino intermediate (crystalline) |

| Acidic Hydrolysis | Hydrolysis with 20% HCl | 93–95°C, 3–6 h | Free acid form of target compound |

| Product Isolation and Purification | Alkalization and crystallization | Ambient | Pure crystalline (2S)-hydrazino acid |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry, hydrazino group position, and aromatic substitution patterns. For example, the 3-hydroxy-4-methoxyphenyl moiety exhibits distinct splitting patterns in the aromatic region (δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNO) and isotopic distribution.

- HPLC-PDA : Monitor purity (>98%) using a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (gradient elution) .

Q. What synthetic impurities are commonly observed during the preparation of this compound, and how are they resolved?

- Key Impurities :

- Hydrazine Adducts : Over-reaction with hydrazine hydrate may yield bis-hydrazino derivatives.

- Methoxy Group Demethylation : Acidic conditions during synthesis can hydrolyze the methoxy group to a hydroxyl, forming 3,4-dihydroxyphenyl analogs .

- Resolution :

- Prep-HPLC : Use ion-pair chromatography with heptafluorobutyric acid (HFBA) to separate polar impurities.

- Crystallization : Recrystallize from ethanol/water to isolate the target compound .

Q. How is the stability of the hydrazino group maintained under physiological conditions?

- Approach :

- pH Buffering : Store solutions in pH 7.4 phosphate-buffered saline (PBS) to prevent hydrolysis.

- Antioxidants : Add 0.1% ascorbic acid to mitigate oxidation of the hydrazino group (-NH-NH) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s dopamine receptor agonist activity?

- Key Factors :

- Receptor Binding Assays : Use H-labeled ligands (e.g., H-SCH23390 for D1 receptors) to quantify competitive binding in rat striatal membranes. Include 10 μM haloperidol to define non-specific binding .

- Dose-Response Curves : Test concentrations from 1 nM to 100 μM to calculate EC and Hill coefficients.

- In Vivo Models : Employ 6-OHDA-lesioned rats to evaluate rotational behavior post-administration (dose range: 1–10 mg/kg, i.p.) .

Q. How can contradictory data on the compound’s pharmacokinetic (PK) profile be resolved?

- Case Study : Discrepancies in oral bioavailability (reported as 15% vs. 35%) may arise from:

- Formulation Variability : Test solubility-enhancing excipients (e.g., cyclodextrins) to improve consistency.

- Metabolite Interference : Use LC-MS/MS to differentiate parent compound from hydrazine-derived metabolites (e.g., acetylated hydrazino derivatives) .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis?

- Stereochemical Control :

- Chiral Auxiliaries : Employ Evans oxazolidinones to direct stereochemistry at the C2 methyl group.

- Catalytic Asymmetric Hydrogenation : Use Ru-BINAP catalysts for hydrazino group installation (≥95% ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.